molecular formula C12H16Si B1310657 Trimethyl(p-tolylethynyl)silane CAS No. 4186-14-5

Trimethyl(p-tolylethynyl)silane

Cat. No. B1310657
CAS RN: 4186-14-5
M. Wt: 188.34 g/mol
InChI Key: VVSGXXKXTBXBAQ-UHFFFAOYSA-N
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Description

Trimethyl(p-tolylethynyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss trimethyl(p-tolylethynyl)silane, they do provide insights into related compounds and their chemistry, which can be informative for understanding the behavior and characteristics of trimethyl(p-tolylethynyl)silane.

Synthesis Analysis

The synthesis of organosilicon compounds can involve multiple steps and reagents. For example, the synthesis of octakis(trimethylsilyl)cyclotetrasilane, a related compound, is achieved through the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane . This process suggests that high temperatures can facilitate the formation of cyclic silane structures. Similarly, trimethyl[o-[bromo(p-tolylsulfonyl)methyl]benzyl]silane is prepared from a sulfone precursor using n-BuLi and bromine, indicating the use of organolithium reagents in the synthesis of complex organosilicon compounds . These methods may be relevant to the synthesis of trimethyl(p-tolylethynyl)silane, as they highlight the use of halogenated intermediates and the potential for rearrangements and eliminations in the synthesis of organosilicon compounds.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be elucidated using various analytical techniques, such as X-ray crystallography. Preliminary results from the X-ray structure determination of octakis(trimethylsilyl)cyclotetrasilane indicate a planar four-membered ring . This structural information is crucial as it can influence the reactivity and stability of the compound. In the case of trimethyl(p-tolylethynyl)silane, similar structural analyses would be necessary to understand its molecular geometry and electronic distribution, which are important for predicting its reactivity.

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. For instance, the reaction of a trimethylsilyl sulfone with TBAF leads to the formation of o-quinodimethanes and benzocyclobutenes, demonstrating the potential for ring closure and sigmatropic rearrangements . These reactions are indicative of the versatility of organosilicon chemistry and suggest that trimethyl(p-tolylethynyl)silane could also participate in similar transformations, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, a study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR spectroscopy provides evidence for π-bonding interactions between the silicon and carbon atoms, which can affect the compound's chemical behavior . Such interactions are important for understanding the reactivity and stability of trimethyl(p-tolylethynyl)silane. Additionally, the ease of handling and the stability of triorganyl(2,4,6-trimethoxyphenyl)silanes under mild conditions suggest that trimethyl(p-tolylethynyl)silane may also exhibit favorable handling properties and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3H-Pyrazoles : Trimethyl(tosylethynyl)silane undergoes reactions leading to the formation of 3H-pyrazoles, which have applications in pharmaceuticals and agrochemicals (Vasin, Markelova, Bezrukova, Petrov, & Razin, 2016).
  • Dihalomethylene Transfer : Trimethyl(trihalomethyl)silanes, including derivatives of trimethyl(p-tolylethynyl)silane, are used as dihalomethylene transfer agents in organic synthesis (Cunico & Chou, 1978).

Molecular Studies

  • Bonding Studies : Research on trimethyl(phenylethynyl)silane provides insights into silicon-carbon bonding, which is crucial for understanding the behavior of organosilicon compounds (Levy, White, & Cargioli, 1972).

Material Science Applications

  • Polymer Synthesis : Laser-induced polymerization of compounds like trimethyl(propynyloxy)silane leads to the formation of organosilicon polymers, suggesting potential applications in materials science (Pola et al., 2001).

Surface Modification

  • Surface Modification : Use of methoxysilanes and trialkylmethoxy silanes, which can be derived from trimethyl(p-tolylethynyl)silane, for surface modification of silica, resulting in hydrophilic, hydrophobic, and super-hydrophobic properties (García, Benito, Guzmán, & Tiemblo, 2007).

Various Chemical Syntheses

  • Synthesis of β-Trifluoromethylstyrenes : (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives (Omote et al., 2012).
  • Gas-Phase Polymerization : ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane, a compound related to trimethyl(p-tolylethynyl)silane, is used for gas-phase polymerization to produce polytrimethylsiloxy-substituted polymers, indicating potential for advanced polymer synthesis (Pola & Morita, 1997).

Organometallic Chemistry

  • Silastannation of Arylacetylenes : Studies on the silastannation of arylacetylenes using compounds like tributyl(trimethylsilyl)stannane, derived from trimethyl(p-tolylethynyl)silane, provide insights into organometallic reaction mechanisms and applications (Endo et al., 2007).

Advanced Organic Synthesis

  • Synthesis of Hexa-Substituted Benzenes : Research demonstrates the use of trimethyl-phenylethynyl-silane in the synthesis of hexa-substituted benzenes, a crucial step in the production of complex organic compounds (Li-shan, 2012).

Electrochemical Applications

  • Electrochemical Reduction : Aryltrimethylsilanes, like trimethyl(p-tolylethynyl)silane, are used in electrochemical reduction processes, providing a route to silyl-substituted cyclohexa-1,4-dienes, which have applications in synthetic organic chemistry (Eaborn, Jackson, & Pearce, 1974).

Safety And Hazards

Trimethyl(p-tolylethynyl)silane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for Trimethyl(p-tolylethynyl)silane are not explicitly mentioned in the available resources, it is worth noting that organosilicon compounds like this one are of significant interest in the field of synthetic chemistry. They are often used in the production of various materials and in the development of new synthetic methodologies .

properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGXXKXTBXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459037
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(p-tolylethynyl)silane

CAS RN

4186-14-5
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Z Kuang, S Mai, K Yang, Q Song - Science Bulletin, 2019 - Elsevier
Anti-vicinal diboronates were fabricated from easily available diarylethynes and B 2 pin 2 via a base-catalyzed domino-borylation-protodeboronation (DBP) strategy under transition-…
Number of citations: 16 www.sciencedirect.com
LE Sattler, G Hilt - Chemistry–A European Journal, 2021 - Wiley Online Library
The synthesis of 1,3‐oxazoles from symmetrical and unsymmetrical alkynes was realized by an iodonium cation‐pool electrolysis of I 2 in acetonitrile with a well‐defined water content. …
T Pedrazzini, P Pirovano, M Dell'Acqua… - European journal of …, 2015 - Wiley Online Library
Silver(I) complexes of pyiridine‐containing macrocyclic ligands (Pc‐L) have already been demonstrated as active catalysts for some domino and multicomponent reactions. Here, we …
H Thye, F Fornfeist, D Geik, LL Schlüschen… - …, 2023 - thieme-connect.com
Terminal alkynes undergo intermolecular hydroaminoalkylation reactions with secondary amines in the presence of titanium catalysts and depending on the catalyst and the structure of …
Number of citations: 0 www.thieme-connect.com
T Yaman - 2017 - open.metu.edu.tr
Nitrogen-containing heterocyclic compounds display a wide range of biological activities, which account for the increasing interest for their synthesis. In particular, the pyridazinone and …
Number of citations: 2 open.metu.edu.tr
F Colobert, AS Castanet, O Abillard - 2005 - Wiley Online Library
The Suzuki coupling reaction between alkynylboronic esters (generated in situ from acetylenic derivatives) and aryl bromides, pyridyl bromides or vinyl bromides is reported. 5‐endo‐dig…
X Yang, D Lu, W Guan, SF Yin… - The Journal of Organic …, 2022 - ACS Publications
R 2 PCF 2 H ligands and their R 2 P(O)CF 2 H precursors were synthesized from R 2 P(O)H with TMSCF 3 by simply modulating the H 2 O concentration via deoxydifluoromethylation …
Number of citations: 3 pubs.acs.org
H Lee, S Cho, Y Lee, B Jung - The Journal of Organic Chemistry, 2020 - ACS Publications
An efficient and stereoselective method for the synthesis of (E)- and (Z)-α-silyl-α,β-unsaturated amides and its synthetic applications are presented herein. The solvent-controlled …
Number of citations: 7 pubs.acs.org
J Waser, S Nicolai, SGE Amos - 2020 - chemrxiv.org
We report an atom-economical 1,2-oxyalkynylation of ene-carbamates and enol ethers based on the use of Ethynyl BenziodoXolone (EBX) as dual reagents for alkyne and oxygen …
Number of citations: 0 chemrxiv.org
M Pineiro, LD Dias, L Damas, GLB Aquino… - Inorganica Chimica …, 2017 - Elsevier
Carbonylation reaction is a very effective and sustainable catalytic process to promote the one-pot synthesis of esters, amides and also heterocyclic compounds, starting from …
Number of citations: 23 www.sciencedirect.com

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